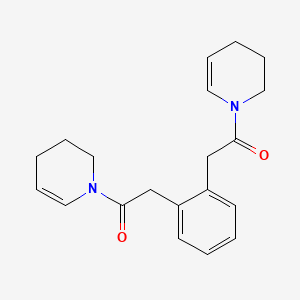
Pyridine, 1,1'-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) is a complex organic compound with the molecular formula C20H24N2O2 and a molecular weight of 324.4168 . This compound is characterized by its unique structure, which includes a pyridine ring and a phenylenebis(1-oxo-2,1-ethanediyl) moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) involves several steps. One common method includes the reaction of 1,2-phenylenebis(1-oxo-2,1-ethanediyl) with pyridine under controlled conditions. The reaction typically requires a solvent such as acetonitrile and may involve catalysts to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) can be compared with similar compounds such as:
Piperidine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis-: Similar structure but with a piperidine ring instead of a pyridine ring.
Pyrrolidine, 1-(1-oxo-2,5-octadecadienyl)-: Contains a pyrrolidine ring and different substituents.
These comparisons highlight the unique structural features and chemical properties of Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-).
Properties
CAS No. |
52881-80-8 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-pyridin-1-yl)-2-[2-[2-(3,4-dihydro-2H-pyridin-1-yl)-2-oxoethyl]phenyl]ethanone |
InChI |
InChI=1S/C20H24N2O2/c23-19(21-11-5-1-6-12-21)15-17-9-3-4-10-18(17)16-20(24)22-13-7-2-8-14-22/h3-5,7,9-11,13H,1-2,6,8,12,14-16H2 |
InChI Key |
CQDVIEOVRSNWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CN(C1)C(=O)CC2=CC=CC=C2CC(=O)N3CCCC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















